![molecular formula C29H50O2 B1364910 10,12-Nonacosadiynoic Acid CAS No. 66990-34-9](/img/structure/B1364910.png)
10,12-Nonacosadiynoic Acid
Overview
Description
10,12-Nonacosadiynoic Acid is a chemical compound with the molecular formula C29H50O2 . It has an average mass of 430.706 Da and a monoisotopic mass of 430.381073 Da .
Molecular Structure Analysis
The molecular structure of 10,12-Nonacosadiynoic Acid is represented by the formula C29H50O2 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 25 freely rotating bonds .Physical And Chemical Properties Analysis
10,12-Nonacosadiynoic Acid has a density of 0.9±0.1 g/cm3, a boiling point of 568.0±33.0 °C at 760 mmHg, and a flash point of 267.3±20.1 °C . It has a molar refractivity of 134.0±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 468.5±3.0 cm3 .Scientific Research Applications
Surface Assembly on Insulators
10,12-Nonacosadiynoic Acid: is utilized for the surface assembly on atomically flat insulating surfaces such as single crystal sapphire and diamond . This compound self-assembles into a monolayer on hexagonal boron nitride (h-BN), highly oriented pyrolytic graphite (HOPG), and MoS2 surfaces, exhibiting potential for creating organized self-assembled monolayers (SAMs) for on-surface polymerization .
Photoelectrochemical Applications
This diacetylene compound is integral in the formation of polymer Langmuir-Blodgett (LB) films. When combined with CdS “Q-state” semiconductor particles, it exhibits significant photoelectrochemical behavior, which is crucial for developing advanced solar energy materials and devices .
Polymerization Sensitivity
10,12-Nonacosadiynoic Acid: is sensitive to polymerization induced by heat and light. This characteristic is essential for applications requiring controlled polymerization, such as the development of photoresist materials for lithography and the fabrication of nanoscale devices .
Molecular Electronics
Due to its ability to form flat-lying monolayers and stand-up molecular layers, 10,12-Nonacosadiynoic Acid is a candidate for the development of molecular electronic devices. Its self-assembly properties on various substrates can be harnessed to create molecular wires and circuits .
Nanotechnology
In nanotechnology, the compound’s self-assembly and polymerization properties are exploited to create nanostructures with precise control over their size and shape. This has implications for the construction of nanoscale sensors, actuators, and other functional devices .
Optical Materials
The unique optical properties of the polymerized forms of 10,12-Nonacosadiynoic Acid make it suitable for creating optical materials with specific light absorption and emission characteristics. These materials can be used in optoelectronics and photonics .
Mechanism of Action
10,12-Nonacosadiynoic Acid has been observed to self-assemble on various surfaces. For instance, a perfectly flat-lying monolayer of 10,12-Nonacosadiynoic Acid self-assembles on hexagonal boron nitride (h-BN) like on highly oriented pyrolytic graphite (HOPG) and MoS 2 . On sapphire and oxidized diamond surfaces, assemblies of standing-up molecular layers were observed . This surface assembly is driven by surface electrostatic dipoles .
Safety and Hazards
When handling 10,12-Nonacosadiynoic Acid, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
nonacosa-10,12-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-16,21-28H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQESNAREESPTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66990-35-0 | |
Record name | 10,12-Nonacosadiynoic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66990-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20399286 | |
Record name | 10,12-Nonacosadiynoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Nonacosadiynoic Acid | |
CAS RN |
66990-34-9 | |
Record name | 10,12-Nonacosadiynoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,12-Nonacosadiynoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of 10,12-nonacosadiynoic acid and how does it influence its self-assembly properties?
A: 10,12-Nonacosadiynoic acid is a diacetylene compound, meaning it contains two carbon-carbon triple bonds separated by a single bond. This structural feature allows for polymerization into ordered structures upon UV irradiation or through electron excitation with tools like scanning tunneling microscopes. [, ] This ability to form ordered structures makes it interesting for creating nanoscale structures and patterns. For example, researchers have demonstrated the controlled polymerization of this compound into nanowires on a graphite surface using an STM tip. [] Furthermore, the self-assembly of 10,12-nonacosadiynoic acid into well-defined monolayers on various substrates, including MoS2, makes it a promising candidate for templating the arrangement of gold nanoparticles into ordered arrays, crucial for nanoelectronic and nanophotonic applications. []
Q2: How does the surface polarity of a substrate affect the assembly of 10,12-nonacosadiynoic acid?
A: Research indicates that the surface electrostatic dipoles significantly influence the self-assembly of 10,12-nonacosadiynoic acid. [] On substrates with strong surface dipoles, like sapphire and oxidized diamond, the molecule tends to form standing-up layers. Conversely, on surfaces with weak or screened dipoles, such as hydrogenated diamond or graphene-coated sapphire, a flat-lying monolayer similar to those observed on highly oriented pyrolytic graphite, hexagonal boron nitride, and MoS2 is formed. [] This control over molecular orientation through substrate selection is vital for tailoring the properties of the resulting self-assembled monolayers.
Q3: What applications in material science are being explored with 10,12-nonacosadiynoic acid?
A: 10,12-nonacosadiynoic acid's ability to form ordered structures makes it interesting for developing nanostructured materials. Studies have explored its use in Langmuir-Blodgett films for various applications. For example, researchers have investigated the photoelectrochemical behavior of Cadmium Sulfide "Q-state" semiconductor particles within a polymerized 10,12-nonacosadiynoic acid Langmuir-Blodgett film. [] Additionally, the interaction forces between surfaces coated with polymerized 10,12-nonacosadiynoic acid have been studied using atomic force microscopy, providing valuable information for applications requiring controlled surface properties. []
Q4: Can you elaborate on the role of 10,12-nonacosadiynoic acid in studying molecular diffusion in Langmuir-Blodgett films?
A: Researchers have utilized 10,12-nonacosadiynoic acid to create both unpolymerized and polymerized air-water monolayer films for investigating the lateral diffusion of amphiphilic molecules. [] By incorporating a fluorescent probe, pyrene-DPPE, into these films, scientists can track its movement and gain insights into the dynamics within the monolayers. This knowledge is crucial for understanding and optimizing Langmuir-Blodgett film properties for various applications, including sensing, electronics, and drug delivery.
Q5: What computational chemistry methods have been applied to study 10,12-nonacosadiynoic acid?
A: Researchers utilized ArgusLab 4.0.1 software with the Austin Model 1 (AM1) parameterization to optimize the molecular geometry of 10,12-nonacosadiynoic acid and determine its minimum potential energy. [] This information is crucial for understanding its interactions with other molecules and surfaces, particularly in the context of self-assembly and potential applications as an acidulant.
Q6: How does the molecular structure of 10,12-nonacosadiynoic acid relate to its potential use as an acidifier or acidulant?
A: While 10,12-nonacosadiynoic acid is primarily studied for its self-assembling and polymerizable properties, one study investigated its potential as an acidulant alongside another compound, hexadecanoic acid ethyl ester. [] This research focused on the molecular geometry optimization of both compounds using computational methods to assess their potential for this application. While promising, further research is needed to explore its effectiveness and safety as an acidifier or acidulant in practical applications.
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